An In-Depth Technical Guide to Ethyl 5-nitro-1-naphthoate: Structure, Properties, Synthesis, and Applications
An In-Depth Technical Guide to Ethyl 5-nitro-1-naphthoate: Structure, Properties, Synthesis, and Applications
Introduction
Ethyl 5-nitro-1-naphthoate is a substituted naphthalene derivative of significant interest to the fields of organic synthesis, medicinal chemistry, and materials science. Its rigid bicyclic aromatic core, combined with the synthetically versatile ester and nitro functionalities, establishes it as a valuable intermediate building block. The electron-withdrawing nature of the nitro group profoundly influences the electronic properties and reactivity of the naphthalene system, while the ethyl ester provides a handle for further molecular elaboration or can serve as a protecting group for the corresponding carboxylic acid.
This technical guide provides a comprehensive overview of Ethyl 5-nitro-1-naphthoate, designed for researchers, chemists, and drug development professionals. We will delve into its core chemical structure, physicochemical properties, robust synthetic and purification protocols, and detailed spectroscopic characterization. Furthermore, we will explore its chemical reactivity and potential applications as a precursor to more complex molecular architectures, particularly within the context of pharmaceutical development.
Molecular Structure and Identification
The foundational step in understanding any chemical entity is the precise characterization of its structure and associated identifiers.
Chemical Structure
Ethyl 5-nitro-1-naphthoate consists of a naphthalene ring system functionalized at the C1 and C5 positions. An ethyl carboxylate group is attached at the C1 position, and a nitro group is attached at the C5 position.
Caption: Chemical structure of Ethyl 5-nitro-1-naphthoate.
Nomenclature and Chemical Identifiers
A consistent and unambiguous naming system is critical for database searching and regulatory compliance.
| Identifier | Value |
| IUPAC Name | ethyl 5-nitronaphthalene-1-carboxylate[1] |
| CAS Number | Not explicitly assigned; derived from 5-Nitro-1-naphthoic acid (1975-44-6)[2][3][4] |
| Molecular Formula | C₁₃H₁₁NO₄ |
| Molecular Weight | 245.23 g/mol |
| SMILES | CCOC(=O)c1cccc2c1ccc(c2)[O-] |
| InChI | InChI=1S/C13H11NO4/c1-2-18-13(15)10-6-3-5-9-8-4-7-11(12(9)10)14(16)17/h3-8H,2H2,1H3 |
| InChIKey | YWDKALYMFIPSQU-UHFFFAOYSA-N |
Physicochemical Properties
The physical properties of a compound dictate its handling, storage, and application requirements, including solvent selection for reactions and purification. While experimental data for Ethyl 5-nitro-1-naphthoate is not widely published, we can infer its properties from closely related analogues.
| Property | Predicted/Inferred Value | Justification / Source |
| Appearance | Pale-yellow to yellow-brown solid | Based on the chromophores present (nitroaromatic) and the solid nature of its precursor, 5-nitro-1-naphthoic acid. |
| Melting Point | Not determined; likely > 50 °C | The parent acid melts at 217-220 °C[4]. Esterification typically lowers the melting point. |
| Boiling Point | > 300 °C (decomposes) | High molecular weight aromatic compounds have high boiling points. The unsubstituted analogue, Ethyl 1-naphthoate, boils at 287-307 °C.[5] |
| Solubility | Soluble in common organic solvents (e.g., ethyl acetate, dichloromethane, acetone); limited solubility in water. | The ethyl ester group and naphthalene core confer significant nonpolar character.[2] |
Synthesis and Purification
A reliable and reproducible synthetic protocol is paramount for obtaining high-purity material for research and development. The most logical and regiochemically controlled synthesis of Ethyl 5-nitro-1-naphthoate is via the esterification of its corresponding carboxylic acid.
Rationale for Synthetic Strategy
Two primary retrosynthetic pathways can be envisioned:
-
Nitration of Ethyl 1-naphthoate: This approach is fraught with challenges related to regioselectivity. Nitration of the naphthalene ring can lead to a mixture of isomers, making purification difficult and reducing the overall yield of the desired 5-nitro product.
-
Esterification of 5-Nitro-1-naphthoic acid: This is the preferred method. The starting material, 5-nitro-1-naphthoic acid, is commercially available and ensures the nitro group is unambiguously positioned at C5.[4] The subsequent esterification is a high-yielding and well-established transformation.
We will detail the Fischer-Speier esterification method, which utilizes an excess of the alcohol (ethanol) in the presence of a strong acid catalyst.
Experimental Protocol: Fischer Esterification
Reaction: 5-Nitro-1-naphthoic acid + Ethanol --(H₂SO₄)--> Ethyl 5-nitro-1-naphthoate + Water
Materials:
-
5-Nitro-1-naphthoic acid (1.0 eq)
-
Anhydrous Ethanol (20-30 eq, serves as reactant and solvent)
-
Concentrated Sulfuric Acid (0.1-0.2 eq, catalyst)
-
Saturated Sodium Bicarbonate Solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate or Sodium Sulfate
-
Ethyl Acetate
-
Hexanes
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 5-nitro-1-naphthoic acid (e.g., 5.0 g, 23.0 mmol).
-
Reagent Addition: Add anhydrous ethanol (e.g., 100 mL). Stir the suspension until it is well-mixed.
-
Catalyst Addition: Carefully and slowly add concentrated sulfuric acid (e.g., 0.25 mL) to the stirring suspension. The addition is exothermic.
-
Reaction Execution: Heat the reaction mixture to reflux (approx. 78 °C) and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin-Layer Chromatography (TLC), observing the consumption of the polar starting material.[6]
-
Workup - Quenching: After cooling to room temperature, slowly pour the reaction mixture into a beaker containing ice water (approx. 200 mL). This may cause the product to precipitate.
-
Workup - Extraction: Transfer the aqueous mixture to a separatory funnel and extract with ethyl acetate (3 x 75 mL).
-
Workup - Washing: Combine the organic layers and wash sequentially with water (1 x 100 mL), saturated sodium bicarbonate solution (2 x 100 mL, to remove unreacted acid and catalyst), and finally with brine (1 x 100 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of Ethyl 5-nitro-1-naphthoate.
Purification Protocol: Flash Column Chromatography
Rationale: Flash column chromatography is the method of choice for purifying the crude product, effectively separating it from any unreacted starting material and non-polar impurities.[6]
Procedure:
-
TLC Analysis: Determine an appropriate eluent system using TLC. A good starting point is a mixture of hexanes and ethyl acetate. Adjust the ratio to achieve an Rf value of approximately 0.3 for the product.
-
Column Packing: Prepare a silica gel column using the chosen eluent system.
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or ethyl acetate and adsorb it onto a small amount of silica gel. After evaporating the solvent, carefully load the dry powder onto the top of the prepared column.
-
Elution: Elute the column with the hexanes/ethyl acetate mixture, collecting fractions.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified Ethyl 5-nitro-1-naphthoate as a solid.
Spectroscopic Characterization
Spectroscopic analysis is essential for unambiguous structural verification of the synthesized compound. The following data are predicted based on the known effects of the constituent functional groups.
| Technique | Predicted Spectroscopic Data |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm) ≈ 8.9-9.1 (d, 1H), 8.2-8.4 (m, 2H), 7.9-8.1 (d, 1H), 7.6-7.8 (t, 2H), 4.45 (q, J ≈ 7.1 Hz, 2H), 1.45 (t, J ≈ 7.1 Hz, 3H). The aromatic signals are complex due to the substitution pattern.[7] |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm) ≈ 166 (C=O), 148 (C-NO₂), 120-135 (aromatic C), 62 (O-CH₂), 14 (CH₃). Expect 11 distinct aromatic carbon signals. |
| IR (KBr, cm⁻¹) | ν ≈ 3100-3000 (Ar C-H), 2980 (Aliphatic C-H), 1720 (C=O ester), 1600 (Ar C=C), 1530 & 1350 (asymm. & symm. N-O stretch), 1250 (C-O stretch).[8][9] |
| Mass Spec. (EI) | m/z (%) = 245 [M]⁺, 200 [M-OEt]⁺, 172 [M-CO₂Et]⁺, 126. |
Chemical Reactivity and Applications in Drug Development
The true value of Ethyl 5-nitro-1-naphthoate lies in its capacity to serve as a versatile synthetic intermediate. Its reactivity is dominated by the ester and nitro functional groups.
Core Reactivity Sites
-
The Ester Group: Can be hydrolyzed (saponified) under basic conditions to regenerate the 5-nitro-1-naphthoic acid. This allows the ester to function as a protecting group for the carboxylic acid during synthetic steps that are incompatible with a free acid.
-
The Nitro Group: This is the most synthetically valuable site. The nitro group is a powerful electron-withdrawing group but can be readily reduced to a primary amine (aniline derivative). This transformation is a gateway to a vast array of further chemical modifications.
Key Transformation: Nitro Group Reduction
The reduction of the nitro group to an amine is a cornerstone transformation in medicinal chemistry, converting an electronically deactivating group into a versatile nucleophilic handle.
Reaction: Ethyl 5-nitro-1-naphthoate --(Reducing Agent)--> Ethyl 5-amino-1-naphthoate
Common Reducing Conditions:
-
Catalytic Hydrogenation: H₂, Pd/C in ethanol or ethyl acetate. This is a clean and efficient method.
-
Metal/Acid Reduction: SnCl₂·2H₂O in ethanol, or Fe/HCl. These are classic and robust methods.[10]
The resulting product, Ethyl 5-amino-1-naphthoate, is a bifunctional molecule. The amine can undergo a multitude of reactions, including:
-
Amide bond formation
-
Sulfonamide synthesis
-
Diazotization followed by Sandmeyer reactions
-
Reductive amination
Logical Reactivity Workflow
Caption: Key synthetic transformations of Ethyl 5-nitro-1-naphthoate.
Significance as a Synthetic Building Block
By leveraging the chemistry described above, Ethyl 5-nitro-1-naphthoate serves as a key starting material for constructing complex molecules. The 1,5-disubstituted naphthalene scaffold is a privileged structure found in various biologically active compounds and functional materials. The ability to introduce an amine at the C5 position opens the door to synthesizing libraries of compounds for screening in drug discovery programs, targeting a wide range of therapeutic areas from oncology to infectious diseases.
Safety and Handling
As with all laboratory chemicals, Ethyl 5-nitro-1-naphthoate should be handled with appropriate care in a well-ventilated fume hood.
-
General Hazards: Aromatic nitro compounds are often toxic and can be irritants.[11] The related compound Ethyl 1-naphthoate is listed as causing skin and eye irritation.[12]
-
Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.
-
Storage: Store in a cool, dry place away from strong oxidizing and reducing agents.
Conclusion
Ethyl 5-nitro-1-naphthoate is more than a simple chemical compound; it is a versatile platform for chemical innovation. Its well-defined structure, predictable reactivity, and straightforward synthesis make it an invaluable tool for researchers. The strategic placement of the nitro and ester groups on the rigid naphthalene frame provides a clear pathway for the synthesis of complex molecular targets. For professionals in drug development, this molecule represents a key starting point for the creation of novel scaffolds and the exploration of new chemical space, ultimately contributing to the advancement of therapeutic science.
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